molecular formula C10H9BrO3 B13696728 Methyl 3-(2-bromophenyl)-2-oxopropanoate

Methyl 3-(2-bromophenyl)-2-oxopropanoate

Cat. No.: B13696728
M. Wt: 257.08 g/mol
InChI Key: HCDXZLQIMPQGLT-UHFFFAOYSA-N
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Description

Methyl 3-(2-bromophenyl)-2-oxopropanoate is a brominated aromatic keto-ester with the molecular formula C₁₀H₉BrO₃ and a molecular weight of 257.09 g/mol. Its structure features a 2-bromophenyl group attached to the β-carbon of a 2-oxopropanoate methyl ester (Figure 1). This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of heterocycles and pharmaceuticals . Its characterization via ¹H NMR (400 MHz, CDCl₃) reveals distinct peaks for the aromatic protons, the methyl ester, and the keto group, confirming its structural integrity .

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

methyl 3-(2-bromophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H9BrO3/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5H,6H2,1H3

InChI Key

HCDXZLQIMPQGLT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC=CC=C1Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The compound this compound can be synthesized via multi-step organic transformations involving:

  • Preparation of 3-(2-bromophenyl)propionaldehyde as a key intermediate.
  • Subsequent oxidation or functional group transformations to introduce the keto and ester functionalities.
  • Use of Grignard reactions and selective oxidation steps to achieve the desired substitution pattern.

Preparation of 3-(2-bromophenyl)propionaldehyde

According to a patent related to the synthesis of montelukast intermediates, 3-(2-bromophenyl)propionaldehyde is prepared by literature methods such as those described by Cooke et al. (J. Org. Chem. 1987, 52 (8), 1381-1396). This intermediate is crucial for subsequent steps leading to the target compound.

Synthesis via Grignard Reaction and Oxidation

A key method involves the reaction of 3-(2-bromophenyl)propionaldehyde with 2-(3-bromophenyl)-dioxolane through a Grignard reaction to form an intermediate alcohol. This intermediate is then oxidized to the ketone form, yielding this compound or its analogs.

  • Activation of alcohol groups during this process may be achieved using alkyl- or aryl-sulfonyl halides such as mesyl chloride or tosyl chloride to improve reaction efficiency and selectivity.

Alternative Routes: Halogenated β-Keto Esters Preparation

A related approach involves the preparation of γ-halo-γ,δ-unsaturated-β-keto esters, which are structurally related to this compound. This method utilizes ruthenium-catalyzed chemo- and enantioselective hydrogenation under neutral conditions, providing high selectivity and yields.

  • The general procedure employs commercially available reagents and standard Schlenk techniques under nitrogen atmosphere.
  • Solvents such as methanol, ethanol, and dichloromethane are purified by distillation over drying agents to ensure reaction integrity.
  • The procedure includes preparation of methyl 2-chloro-3-arylacrylates, which are precursors to β-keto esters, through condensation reactions involving benzaldehyde derivatives and methyl trichloroacetate in the presence of activated iron powder in tetrahydrofuran (THF) solvent at 55-60 °C.

Representative Synthetic Procedure Summary

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%) Notes
1 Preparation of 3-(2-bromophenyl)propionaldehyde Literature methods (Cooke et al.) 3-(2-bromophenyl)propionaldehyde - Key aldehyde intermediate
2 Grignard reaction 3-(2-bromophenyl)propionaldehyde + 2-(3-bromophenyl)-dioxolane Intermediate alcohol - Performed under inert atmosphere
3 Oxidation Oxidizing agent (not specified in detail) This compound - Ketone formation step
4 Activation (optional) Mesyl chloride or tosyl chloride Activated intermediate - Enhances reaction efficiency
5 β-Keto ester formation Iron powder, methyl trichloroacetate, benzaldehyde in THF at 55-60 °C Methyl 2-chloro-3-arylacrylates 43-62% Related compounds with halogen substituents

Analytical Data and Reaction Conditions

  • NMR spectroscopic data confirm the structure of intermediates and final products, with characteristic chemical shifts for aromatic protons, keto and ester functionalities.
  • Typical reaction conditions involve inert atmosphere (nitrogen), anhydrous solvents, and controlled temperature to prevent side reactions.
  • Flash column chromatography on silica gel is employed for purification, using solvent systems such as petroleum ether/ethyl acetate mixtures.

Comparative Analysis of Preparation Methods

Aspect Grignard/Oxidation Route Ru-Catalyzed Hydrogenation Route
Starting Materials 3-(2-bromophenyl)propionaldehyde, dioxolane derivative Benzaldehyde derivatives, methyl trichloroacetate
Reaction Environment Inert atmosphere, Schlenk techniques Inert atmosphere, Schlenk techniques
Catalysts/Reagents Grignard reagents, oxidizing agents, mesyl chloride Ruthenium catalyst
Yield Not explicitly quantified for final step 43-62% for related β-keto esters
Selectivity Stereoselective reduction possible High chemo- and enantioselectivity
Purification Flash chromatography Flash chromatography
Scalability Suitable for intermediate scale Demonstrated for small to medium scale

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-bromophenyl)-2-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent, like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-bromophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound is used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of Methyl 3-(2-bromophenyl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the 2-position can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Substituent Variations

The following compounds share the 2-oxopropanoate ester backbone but differ in aromatic substituents or ester groups (Table 1):

Compound Substituents Ester Group Molecular Formula Molecular Weight (g/mol) Key Data/Source
Methyl 3-(2-bromophenyl)-2-oxopropanoate 2-bromophenyl Methyl C₁₀H₉BrO₃ 257.09 NMR data , CAS 57486-69-8
Methyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate 4-fluoro-2-nitrophenyl Methyl C₁₀H₈FNO₅ 241.18 Supplier data
Ethyl 3-(2-nitrophenyl)-2-oxopropanoate 2-nitrophenyl Ethyl C₁₁H₁₁NO₅ 237.21 Synthesis via esterification
Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate 3-bromo-2-methylphenyl Ethyl C₁₂H₁₃BrO₃ 285.14 CAS data
Methyl 3-(5-bromo-2,4-dimethoxyphenyl)-2-oxopropanoate 5-bromo-2,4-dimethoxyphenyl Methyl C₁₂H₁₃BrO₅ 317.13 Synthetic route
Methyl 3-(2-naphthyl)-2-oxopropanoate 2-naphthyl Methyl C₁₄H₁₂O₃ 228.24 Physicochemical data

Table 1. Structural analogs of this compound.

Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in ) increase electrophilicity at the keto group, enhancing reactivity in nucleophilic additions. Bromine in the target compound provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike fluorine or methoxy groups . Methoxy groups (e.g., ) improve solubility in polar solvents due to increased polarity.
  • Ester Group Influence :

    • Methyl esters (e.g., target compound) generally exhibit higher volatility and lower boiling points compared to ethyl esters (e.g., ), which may affect purification strategies.

Physicochemical Properties

  • Solubility : Bromine’s hydrophobicity likely reduces aqueous solubility compared to nitro- or methoxy-substituted analogs .
  • Stability: The electron-withdrawing bromine may stabilize the keto-enol tautomer equilibrium compared to unsubstituted analogs .

Biological Activity

Methyl 3-(2-bromophenyl)-2-oxopropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C10H9BrO3 and a molar mass of approximately 257.08 g/mol. The presence of the bromine atom on the phenyl ring enhances its reactivity and influences its electronic properties, which are crucial for its biological activity.

The compound's mechanism of action is primarily attributed to its interaction with various molecular targets and pathways. The unique reactivity conferred by the bromine atom and the ester group allows it to undergo diverse chemical transformations, which can modulate biological pathways. This makes it a valuable tool in medicinal chemistry, particularly for developing new therapeutic agents.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, potentially inhibiting the growth of various pathogens.
  • Anticancer Activity : Similar compounds have shown efficacy against cancer cell lines, indicating that this compound could also have anticancer properties. For instance, related compounds have been linked to apoptosis induction in cancer cells through mechanisms involving Bcl-2 family proteins .

Comparative Analysis with Related Compounds

To understand the biological activity of this compound better, it can be compared with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Methyl 3-(4-bromophenyl)-2-oxopropanoateC10H9BrO3Different bromine position; varying reactivity
Methyl 3-(4-chlorophenyl)-2-oxopropanoateC10H9ClO3Chlorine instead of bromine; altered biological effects
Methyl 3-(4-fluorophenyl)-2-oxopropanoateC10H9FO3Fluorine atom impacts electronic properties

The variations in halogen substitution (bromine vs. chlorine vs. fluorine) significantly influence the reactivity and biological activity of these compounds.

Case Studies and Research Findings

  • Anticancer Studies : In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines. For example, compounds structurally similar to methyl 3-(4-bromophenyl)-2-oxopropanoate showed IC50 values in the nanomolar range against small-cell lung cancer cells .
  • Antimicrobial Testing : Various tests have indicated that this compound exhibits antibacterial activity against common pathogens. The compound's ability to inhibit bacterial growth suggests its potential as a lead compound in developing new antimicrobial agents.

Q & A

Basic: What are the standard synthetic routes for Methyl 3-(2-bromophenyl)-2-oxopropanoate?

Methodological Answer:
The synthesis typically involves esterification of a brominated phenylpropanoic acid precursor with methanol under acidic catalysis. For example:

  • Step 1: Bromination of the phenyl ring at the ortho position using reagents like NBS (N-bromosuccinimide) or Br₂ in controlled conditions to avoid polybromination .
  • Step 2: Esterification of 3-(2-bromophenyl)-2-oxopropanoic acid with methanol, facilitated by H₂SO₄ or p-toluenesulfonic acid under reflux .
  • Optimization: Reaction conditions (temperature: 60–80°C, solvent: dry dichloromethane) and stoichiometric ratios (1:1.2 acid-to-alcohol) are critical to achieving yields >75% .

Basic: Which spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identifies protons on the bromophenyl ring (δ 7.3–7.8 ppm, aromatic multiplet) and the methyl ester group (δ 3.7 ppm, singlet) .
    • ¹³C NMR: Confirms the carbonyl groups (δ 170–175 ppm for ester, δ 195–200 ppm for ketone) and quaternary carbons adjacent to bromine .
  • IR Spectroscopy: Peaks at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .
  • Mass Spectrometry: Molecular ion peak at m/z ~271 (M⁺) with isotopic patterns confirming bromine .

Advanced: How does the ortho-bromo substituent influence reactivity in nucleophilic reactions?

Methodological Answer:
The ortho-bromo group exerts dual effects :

  • Electronic Effects: Bromine’s electron-withdrawing nature increases electrophilicity at the ketone carbonyl, enhancing susceptibility to nucleophilic attack (e.g., Grignard reagents) .
  • Steric Hindrance: The bulky ortho substituent restricts access to the ketone, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .
    Experimental Design: Compare reactivity with para-bromo analogs in nucleophilic additions (e.g., with amines) under identical conditions to isolate steric vs. electronic contributions .

Advanced: How to resolve contradictions in spectral data during characterization?

Methodological Answer:
Contradictions often arise from tautomerism (keto-enol) or impurity peaks . Strategies include:

  • Variable Temperature NMR: Conduct ¹H NMR at low temperatures (−40°C) to slow tautomeric interconversion and clarify splitting patterns .
  • 2D NMR (HSQC, HMBC): Correlate ambiguous proton signals with carbon environments to assign positions .
  • Chromatographic Purity Check: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity before spectral analysis .

Advanced: What are the challenges in isolating high-purity samples?

Methodological Answer:
Key challenges and solutions:

  • By-Product Formation: Bromine’s reactivity can lead to diastereomers or dimerization. Mitigate via low-temperature reactions and slow reagent addition .
  • Purification:
    • Column Chromatography: Use silica gel with ethyl acetate/hexane (1:4) to separate ester/ketone by-products .
    • Recrystallization: Optimize solvent mixtures (e.g., ethanol/water) for crystal formation .

Advanced: How to design experiments to study biological activity?

Methodological Answer:

  • Target Selection: Prioritize enzymes with known sensitivity to halogenated esters (e.g., serine hydrolases) .
  • In Vitro Assays:
    • Enzyme Inhibition: Incubate the compound (0.1–10 µM) with purified enzyme (e.g., acetylcholinesterase) and monitor activity via spectrophotometry .
    • Cellular Uptake: Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization in cancer cell lines .
  • Control Experiments: Include non-brominated analogs to isolate bromine’s role in activity .

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